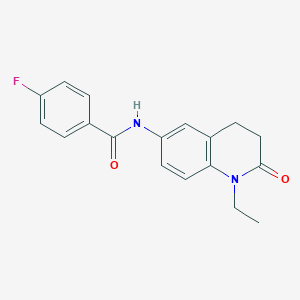

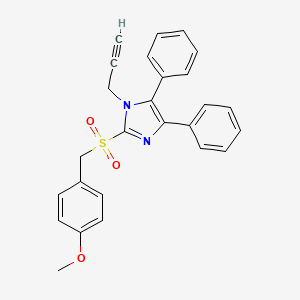

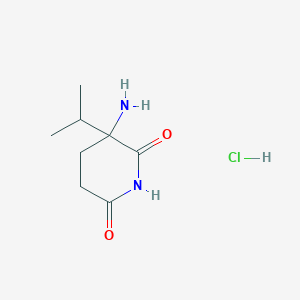

N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Fluorescent Indicators for Biochemical Studies

A notable application of N1-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-fluorobenzamide derivatives is in the development of highly fluorescent indicators for biochemical studies. These compounds have been synthesized for investigating the physiological role of cytosolic free Ca2+. Their enhanced fluorescence properties, including up to 30-fold brighter fluorescence and major wavelength shifts upon Ca2+ binding, make them superior for intracellular applications, especially in single cells, adherent cell layers, or bulk tissues. This advancement allows for more accurate and sensitive biochemical studies involving Ca2+ dynamics (Grynkiewicz, Poenie, & Tsien, 1985).

Antimicrobial Activity

The structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, closely related to N1-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-fluorobenzamide, have been explored. These studies have led to the synthesis of compounds with significant activities against both Gram-positive and Gram-negative bacteria, illustrating the potential of these derivatives as antibacterial agents (Koga et al., 1980).

Anticancer Activity

Research has also been conducted on the anticancer activities of novel synthetic analogues of natural compounds, including those related to N1-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-fluorobenzamide. These studies aim to understand the biological structure-activity relationships, evaluating the compounds' in vitro cytotoxicity against human cell lines and their effectiveness in inhibiting cell growth and proliferation. For instance, one compound showed potent inducer of apoptosis and was highly effective in inhibiting the growth of breast cancer xenograft tumors in nude mice, suggesting potential therapeutic applications for breast cancer treatment (Wang et al., 2009).

Chemosensor Development

Another significant application includes the development of chemosensors for monitoring metal ions such as Zn2+. Derivatives of N1-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-fluorobenzamide have been utilized to create sensors that exhibit remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions. These sensors' ability to detect and quantify Zn2+ in living cells and water samples with high selectivity and sensitivity demonstrates their potential in environmental monitoring and biological research (Park et al., 2015).

properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-2-21-16-9-8-15(11-13(16)5-10-17(21)22)20-18(23)12-3-6-14(19)7-4-12/h3-4,6-9,11H,2,5,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPECGKCRIYJIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Amino-4,5-dimethoxybenzoyl)amino]propanoic acid;hydrochloride](/img/structure/B2990901.png)

![2-chloro-N-[4-(4-methylphenoxy)butyl]pyridine-4-carboxamide](/img/structure/B2990903.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2990905.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2990909.png)

![2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile](/img/structure/B2990921.png)